molecular formula C19H18N2O2 B1297035 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 93102-03-5

5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1297035
Key on ui cas rn: 93102-03-5
M. Wt: 306.4 g/mol
InChI Key: USWUQRVKTQVBJU-UHFFFAOYSA-N
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Patent
US07528147B2

Procedure details

A solution of 5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, freed of its hydrochloride beforehand by treatment with 4 N sodium hydroxide (93.2 g; 304 mmol), in absolute ethanol (1200 ml) is placed in a 5000 ml autoclave and palladium-on-charcoal at 5% (11 g) is then added. After having purged with nitrogen, the autoclave is placed under 64 bar of hydrogen at 70° C. for 12 hours. After returning to 20° C., the catalyst is filtered off and the filtrate is evaporated under reduced pressure. The compound obtained is triturated in diisopropyl ether (500 ml) and the solid obtained is filtered off, washed with diisopropyl ether and, finally, dried under reduced pressure at constant weight. 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, (6.6 g; 92%) is isolated, the characteristics of which are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
93.2 g
Type
reactant
Reaction Step Three
Quantity
1200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH:11]2[C:13](=[O:23])[N:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:15](=[O:16])[CH:10]2[CH2:9]1)C1C=CC=CC=1.Cl.[OH-].[Na+]>C(O)C.[Pd]>[C:17]1([N:14]2[C:13](=[O:23])[CH:11]3[CH:10]([CH2:9][NH:8][CH2:12]3)[C:15]2=[O:16])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2C(C1)C(N(C2=O)C2=CC=CC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
93.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added
CUSTOM
Type
CUSTOM
Details
After having purged with nitrogen
CUSTOM
Type
CUSTOM
Details
After returning to 20° C.
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The compound obtained
CUSTOM
Type
CUSTOM
Details
is triturated in diisopropyl ether (500 ml)
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
finally, dried under reduced pressure at constant weight

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C2CNCC2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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